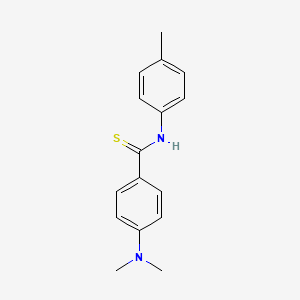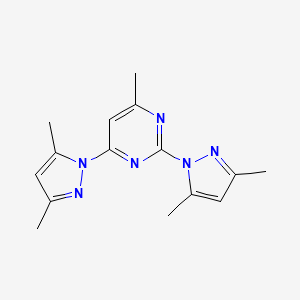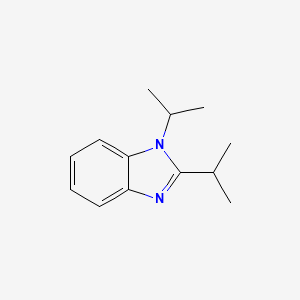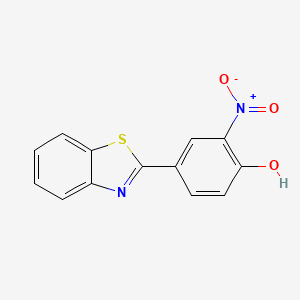
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide, also known as HMBN, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. HMBN has been found to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. In
Mecanismo De Acción
The exact mechanism of action of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide is not fully understood. However, it has been proposed that 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide also inhibits the activation of MAPKs, which are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines. The antioxidant activity of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide is thought to be due to its ability to scavenge ROS and reduce lipid peroxidation. The antitumor activity of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has also been found to reduce oxidative stress by scavenging ROS and reducing lipid peroxidation. Additionally, 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide is also stable and can be stored for long periods of time. However, 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide. One potential direction is to further explore its anti-inflammatory activity and its potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the mechanism of action of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide in more detail, particularly its antioxidant and antitumor activities. Additionally, further studies are needed to evaluate the safety and efficacy of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide in vivo.
Métodos De Síntesis
The synthesis of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide involves the condensation reaction of 1-hydroxy-2-naphthoic acid hydrazide with 4-methoxybenzaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide is typically around 60-70%.
Aplicaciones Científicas De Investigación
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has also been shown to possess antioxidant activity by scavenging reactive oxygen species (ROS) and reducing lipid peroxidation. Additionally, 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-15-9-6-13(7-10-15)12-20-21-19(23)17-11-8-14-4-2-3-5-16(14)18(17)22/h2-12,22H,1H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAMRVOXAEJIJ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)

![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-4-quinolinylacetamide](/img/structure/B5695000.png)
![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)

![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)


